molecular formula C6H11F3O B8663364 2-Methyl-2-(2,2,2-trifluoroethoxy)propane CAS No. 80054-67-7

2-Methyl-2-(2,2,2-trifluoroethoxy)propane

Cat. No. B8663364
Key on ui cas rn: 80054-67-7
M. Wt: 156.15 g/mol
InChI Key: GSYUWIACDWCNCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05091104

Procedure details

Approximately 55 g (0.55 mol) trifluoroethanol and 2 g concentrated sulfuric acid were placed in a 300 ml glass pressure bottle equipped with a magnetic stir bar and pressure gauge. The pressure bottle was evacuated briefly and the stirred contents were cooled in a water bath at about 20° C. in order to moderate the temperature of the somewhat exothermic reaction with isobutylene. Isobutylene was then added to a pressure of about 20 psig. The isobutylene supply was turned off and the reaction was monitored by the decrease in pressure in the glass reactor. After the pressure had fallen to 0 psig, additional isobutylene was charged. In this manner, a total of 20.1 g (0.359 mol) isobutylene was added. The mixture was then poured into 300 ml of cold water and extracted with 50 ml of dodecane. The organic layer was separated, washed with three (3) 50 ml portions of water and dried over anhydrous powdered magnesium sulfate. The organic layer was distilled affording 28.5 g (51%) tertiary butyl 2,2,2-trifluoroethyl ether, bp 82.5°-84° C. 1H NMR (CDCl3): δ 3.77 (q, 2H, J=8 Hz), 1.25 (s, 9 H).
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
glass
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
20.1 g
Type
reactant
Reaction Step Seven
Name
Quantity
300 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[C:2]([F:5])([F:4])[F:3].S(=O)(=O)(O)O.[CH3:12][C:13](=[CH2:15])[CH3:14]>O>[F:3][C:2]([F:5])([F:4])[CH2:1][O:6][C:13]([CH3:15])([CH3:14])[CH3:12]

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
C(C(F)(F)F)O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
glass
Quantity
300 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C
Step Seven
Name
Quantity
20.1 g
Type
reactant
Smiles
CC(C)=C
Step Eight
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
The pressure bottle was evacuated briefly
CUSTOM
Type
CUSTOM
Details
the temperature of the somewhat exothermic reaction with isobutylene
ADDITION
Type
ADDITION
Details
was charged
EXTRACTION
Type
EXTRACTION
Details
extracted with 50 ml of dodecane
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with three (3) 50 ml portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous powdered magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The organic layer was distilled

Outcomes

Product
Name
Type
product
Smiles
FC(COC(C)(C)C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 28.5 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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